molecular formula C14H22N2O B5054185 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B5054185
M. Wt: 234.34 g/mol
InChI Key: JNGIXKIMMGZPOG-UHFFFAOYSA-N
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Description

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3-methylbenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include:

    Temperature: 30-35°C

    Solvent: Water or an organic solvent like chloroform or methanol

    Catalyst: None required, but sometimes a base like sodium hydroxide is used to neutralize the reaction mixture

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Dissolving piperazine in water and cooling the solution to 15-20°C.
  • Introducing 3-methylbenzyl chloride and allowing the reaction to proceed.
  • Adding ethylene oxide and maintaining the temperature at 30-35°C.
  • Filtering and purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Methylbenzenesulfonyl)piperazin-1-yl)ethan-1-ol
  • 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethan-1-ol
  • 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol

Uniqueness

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with muscarinic receptors and nitric oxide synthase sets it apart from other piperazine derivatives .

Properties

IUPAC Name

2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGIXKIMMGZPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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